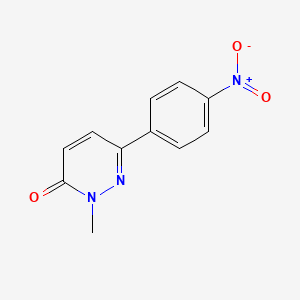

2-Methyl-6-(4-nitrophenyl)pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-6-(4-nitrophenyl)pyridazin-3-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

Pyridazin-3(2H)-one derivatives contain nitrogen atoms at positions 1 and 2 in a six-membered ring along with a keto functionality . The structure of the molecule was analyzed using FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Chemical Reactions Analysis

The substitution of the selenium (Se) atom in the derivative compounds by sulfur (S) affected the band gap energy, which decreased, resulting in an increase in chemical reactivity .Applications De Recherche Scientifique

Synthesis of Novel Compounds

2-Methyl-6-(4-nitrophenyl)pyridazin-3-one has been utilized in the synthesis of new chemical compounds. For instance, a study demonstrated the synthesis of a novel class of pyridazin-3-one derivatives through a reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This process yielded pyridazin-3-one derivatives as sole isolable products in excellent yield (Ibrahim & Behbehani, 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored. A study identified a compound as a potent, selective histamine H3 receptor inverse agonist, potentially useful in treating attentional and cognitive disorders (Hudkins et al., 2011).

Herbicidal Activities

This compound has also found application in agriculture. Research into 4-(3-Trifluoromethylphenyl)pyridazine, a related compound, showed significant herbicidal activities, suggesting potential use in weed control (Xu et al., 2008).

Anticonvulsive Properties

Studies have found that certain pyridazines, including derivatives of this compound, exhibit good anticonvulsive properties. These findings highlight their potential in developing new anticonvulsive drugs (Druey et al., 1954).

Development of Insecticides

The compound has been involved in the development of novel insecticides. For instance, research on neonicotinoids has included derivatives of pyridazine as key components (Maienfisch et al., 2001).

Aldose Reductase Inhibitors

In the field of enzyme inhibition, derivatives of this compound have been used as substrates for synthesizing new aldose reductase inhibitors, relevant in diabetes research (Costantino et al., 1999).

Crystal and Molecular Structure Analysis

The compound has been employed in studies focusing on crystal and molecular structure analysis, contributing to the understanding of molecular interactions and properties (Sallam et al., 2021).

Cancer Cell Killing

In cancer research, derivatives have shown efficacy in killing cancer cells by inhibiting specific enzymes, demonstrating potential in cancer therapy (Lewis et al., 2019).

Corrosion Inhibition

Research has also explored the use of pyridazines in corrosion inhibition, offering insights into protective measures for metals like copper (Zarrouk et al., 2012).

Mécanisme D'action

Safety and Hazards

While the specific safety and hazards for 2-Methyl-6-(4-nitrophenyl)pyridazin-3-one are not mentioned in the papers retrieved, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Propriétés

IUPAC Name |

2-methyl-6-(4-nitrophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-13-11(15)7-6-10(12-13)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBUHKGYOAFLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2479294.png)

![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2479295.png)

![4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2479297.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2479300.png)

![4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B2479304.png)

![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)

![Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2479308.png)

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2479313.png)

![2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine](/img/structure/B2479317.png)